Dde TAMRA Biotin Azide

Cleavable linker efficiency Affinity purification O-GlcNAc proteomics

Dde TAMRA Biotin Azide is a trifunctional, cleavable chemical probe that integrates a tetramethylrhodamine (TAMRA) fluorophore, a biotin affinity handle, and an azide click chemistry group within a single molecule, connected through a spacer arm containing a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) moiety. The compound has a molecular weight of approximately 1426.7 g/mol (molecular formula C₇₁H₁₀₁N₁₂O₁₇S) and appears as a red amorphous solid soluble in DMSO and DMF.

Molecular Formula C69H96N12O17S
Molecular Weight 1397.6 g/mol
Cat. No. B12282704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde TAMRA Biotin Azide
Molecular FormulaC69H96N12O17S
Molecular Weight1397.6 g/mol
Structural Identifiers
SMILESCC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=N)C=C4OC5=C3C=CC(=C5)N(C)C)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C
InChIInChI=1S/C69H96N12O17S/c1-69(2)43-55(82)64(56(83)44-69)53(18-26-91-30-34-95-38-39-97-35-31-92-27-22-74-60(84)9-6-5-8-59-65-54(45-99-59)77-68(90)78-65)72-19-7-20-73-61(85)17-24-81(25-29-94-33-37-96-36-32-93-28-23-76-79-71)62(86)16-21-75-66(87)46-10-13-49(52(40-46)67(88)89)63-50-14-11-47(70)41-57(50)98-58-42-48(80(3)4)12-15-51(58)63/h10-15,40-42,54,59,65,70,82H,5-9,16-39,43-45H2,1-4H3,(H,73,85)(H,74,84)(H,75,87)(H,88,89)(H2,77,78,90)
InChIKeyBZMNWSIWUFJKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dde TAMRA Biotin Azide – Trifunctional Click Chemistry Probe for Cleavable Affinity Enrichment and Fluorescent Detection


Dde TAMRA Biotin Azide is a trifunctional, cleavable chemical probe that integrates a tetramethylrhodamine (TAMRA) fluorophore, a biotin affinity handle, and an azide click chemistry group within a single molecule, connected through a spacer arm containing a hydrazine-cleavable Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) moiety . The compound has a molecular weight of approximately 1426.7 g/mol (molecular formula C₇₁H₁₀₁N₁₂O₁₇S) and appears as a red amorphous solid soluble in DMSO and DMF . It is classified as a cleavable biotinylation reagent designed for bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) . The TAMRA dye provides bright orange-red fluorescence with excitation/emission maxima at approximately 546/575 nm , enabling direct visualization during enrichment workflows.

Why Dde TAMRA Biotin Azide Cannot Be Replaced by Generic Biotin-Azide or Single-Function Probes for Affinity Purification Workflows


In-class biotinylation probes such as non-cleavable TAMRA Biotin Azide (CAS 1797415-74-7) or non-fluorescent Dde Biotin Azide lack one or more of the three orthogonal functionalities integrated into Dde TAMRA Biotin Azide. Non-cleavable biotin-azide probes require harsh elution conditions (boiling in SDS loading buffer or excess free biotin) that co-elute non-specifically bound and endogenously biotinylated proteins, complicating target identification [1]. Conversely, simple Dde Biotin Azide probes lack a fluorescent reporter, making it impossible to track enrichment efficiency in real time without additional labeling steps . Even among cleavable probes, alternative cleavable moieties such as Diazo (diazobenzene) exhibit lower cleavage efficiency (~81%) compared to the >90% efficiency reported for the Dde linker [2]. Generic substitution therefore forces a trade-off: sacrifice either cleavability, fluorescence, or click compatibility, each of which has been shown quantitatively to compromise experimental outcomes in affinity-based proteomics.

Dde TAMRA Biotin Azide – Quantitative Evidence of Differentiation Against Closest Comparators


Cleavage Efficiency: Dde Linker (>90%) vs Diazo Linker (~81%) Under Mild Hydrazine Conditions

The Dde moiety in Dde TAMRA Biotin Azide can be quantitatively cleaved under mild aqueous buffered conditions using 2% hydrazine, with captured biomolecule release typically exceeding 90% as validated across multiple independent product specifications and protocols . In contrast, the Diazo (diazobenzene) cleavable linker, an alternative cleavable biotin probe in the same class, exhibits markedly lower cleavage efficiency of approximately 81% when cleaved with sodium dithionite (Na₂S₂O₄), leading to fewer protein identifications in O-GlcNAc proteomics from brain samples [1]. In a comprehensive head-to-head comparison of four cleavable biotin-alkyne probes, Dde-biotin-alkyne identified 22% enrichment specificity versus 15% for Diazo-biotin-alkyne, a ~47% relative improvement [1][2].

Cleavable linker efficiency Affinity purification O-GlcNAc proteomics

Background Protein Reduction: Cleavable Dde Biotin-Azide vs Non-Cleavable Biotin-Azide in Nascent Proteome Profiling

In a direct head-to-head comparison within the same study, the cleavable Dde biotin-azide linker (OPP-IDCL protocol) produced a dramatic reduction in background protein levels compared to the regular non-cleavable biotin-azide with on-bead digestion (OPP-ID protocol) [1]. Starting from only 100 μg of total protein input, the cleavable protocol enabled identification of approximately 1,500 nascent proteins with low background, while the non-cleavable method suffered from contamination by non-specifically bound and endogenously biotinylated proteins that complicated rigorous categorization of nascent proteins [1]. The study further demonstrated that the cleavable method identified 1,915 nascent proteins upon mTOR inhibition with MLN128 in K562 cells, confirming depth of coverage [1].

Nascent proteomics Background reduction OPP-ID Translatome profiling

TAMRA Photostability vs Cy3B: Quantitative Fluorescence Performance Under Imaging Conditions

The TAMRA fluorophore integrated into the Dde TAMRA Biotin Azide probe exhibits a fluorescence quantum yield of 37–39%, which is lower than the Cy3B derivative (approximately 57%); however, TAMRA demonstrates considerably higher photostability compared to Cy3B under repeated illumination, a critical property for quantitative fluorescence microscopy and time-course imaging experiments [1]. TAMRA conjugates also benefit from efficient excitation by the 546 nm spectral line of mercury-arc lamps and the 543 nm line of green He-Ne lasers commonly used in fluorescence microscopes [2]. The extinction coefficient of TAMRA is 84,000 M⁻¹cm⁻¹ with emission maximum at 567 nm [2][3].

Fluorescence photostability Bioimaging TAMRA dye Quantum yield comparison

Trifunctional Integration: Simultaneous Click Chemistry, Fluorescence Tracking, and Cleavable Affinity Enrichment vs Bifunctional Probes

Dde TAMRA Biotin Azide uniquely integrates three orthogonal functionalities—azide click chemistry, TAMRA fluorescence, and cleavable biotin affinity—into a single molecule, whereas the closest comparators provide only two of these three functions: TAMRA Biotin Azide (CAS 1797415-74-7) lacks the cleavable Dde linker, and Dde Biotin Azide lacks the TAMRA fluorophore . The presence of the azide group enables biorthogonal conjugation to essentially any alkyne-tagged biomolecule class via CuAAC or SPAAC . Critically, the TAMRA label serves as a built-in experimental control: each step of the enrichment process—from click reaction through streptavidin capture to Dde cleavage—can be monitored in real time either by UV-Vis absorbance at 550 nm or by more sensitive fluorescence spectroscopy, enabling quantitative quality control that is impossible with non-fluorescent Dde Biotin Azide . After elution from streptavidin beads, target proteins carrying the TAMRA label can be readily distinguished from non-specifically bound contaminants and endogenously biotinylated proteins that lack the fluorescent tag .

Trifunctional probe Click chemistry Fluorescence tracking Affinity enrichment

Dde Linker Chemical Stability Under Denaturing Wash Conditions vs Standard Biotin Probes

The Dde moiety in Dde TAMRA Biotin Azide demonstrates stability under rigorous denaturing wash conditions, including acidic and basic buffer systems commonly used in biological sample processing, enabling high-stringency washing to remove non-specifically bound proteins without premature cleavage . This chemical stability profile allows the use of 6 M urea, 0.5–2% SDS, and high-salt washes during streptavidin affinity enrichment while preserving the intact probe for subsequent quantitative cleavage with 2% hydrazine [1]. In contrast, standard non-cleavable biotin probes cannot release captured targets regardless of washing stringency, compelling researchers to compromise between wash stringency and recovery . The Dde linker's orthogonality—stability to protein-denaturing conditions combined with quantitative cleavability under mild hydrazine conditions—has been validated in solid-phase peptide synthesis contexts for stability to Fmoc and Boc deprotection conditions as well as reductive alkylation [2].

Linker stability Denaturing conditions Affinity purification Wash stringency

Dde TAMRA Biotin Azide – High-Confidence Application Scenarios Driven by Quantitative Differentiation Evidence


Nascent Proteome Profiling (OPP-IDCL) with Minimal Background Contamination

In nascent proteome analysis using O-propargyl-puromycin (OPP) labeling, Dde TAMRA Biotin Azide enables the cleavable OPP-IDCL workflow that achieves identification of ~1,500 nascent proteins from as little as 100 μg total protein input with low background, delivering a dramatic reduction in non-specifically bound protein contamination compared to non-cleavable biotin-azide methods [1]. The TAMRA fluorophore provides real-time monitoring of click reaction efficiency and enrichment at every step via UV-Vis (550 nm) or fluorescence measurement, while the Dde linker withstands stringent 6 M urea and 0.5% SDS washes before quantitative release with 2% hydrazine [1][2]. This scenario is validated by the identification of 1,915 nascent proteins upon mTOR inhibition in K562 cells, with low background enabling high-confidence translatome characterization [1].

O-GlcNAc Site-Specific Proteomics with Cleavable Enrichment

For chemoenzymatic O-GlcNAc proteomics, Dde TAMRA Biotin Azide provides >90% cleavage efficiency under mild hydrazine conditions, outperforming Diazo-based probes (~81% efficiency) and enabling higher protein identification rates [1][2]. In mouse brain O-GlcNAc proteomics benchmarking, Dde-biotin-alkyne probes achieved 22% enrichment specificity, a 47% relative improvement over Diazo probes (15%), making Dde-based probes the superior choice among hydrazine/dithionite-cleavable options [2]. The built-in TAMRA fluorescence further enables quality assessment of each labeling and enrichment step, reducing the likelihood of failed experiments in resource-intensive proteomics studies .

Activity-Based Protein Profiling (ABPP) with Direct Fluorescence Gel Readout

In ABPP workflows where activity-based probes carrying alkyne handles are used to label active enzyme fractions in complex proteomes, Dde TAMRA Biotin Azide enables immediate in-gel fluorescence visualization of labeled targets without the need for secondary streptavidin-HRP or antibody detection [1]. The TAMRA signal is proportional to the amount of labeled protein, permitting semi-quantitative comparison across samples directly on SDS-PAGE gels [1]. Following in-gel fluorescence imaging, the same probe enables streptavidin affinity capture, high-stringency washing (up to 6 M urea), and >90% quantitative release of captured targets for downstream LC-MS/MS identification—all from a single probe conjugation step [2].

Tandem Fluorescence-Affinity Pull-Down Assays with Built-In Negative Control Discrimination

In any pull-down experiment where distinguishing genuine interaction partners from non-specifically bound contaminants is critical, Dde TAMRA Biotin Azide provides a unique built-in discrimination mechanism: after Dde cleavage and elution, only probe-labeled targets carry the TAMRA fluorophore, allowing unambiguous distinction from co-eluting endogenously biotinylated proteins and non-specifically adsorbed proteins that lack fluorescence [1]. This property is particularly valuable in low-input experiments (≤100 μg protein) where contaminant proteins can overwhelm target signals, and in any workflow where the CRAPome (Contaminant Repository for Affinity Purification) cataloging of common background proteins is insufficient to resolve ambiguous identifications [1][2].

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